4-Position Thiophene Regiochemistry Yields a Distinct H-Bonding Landscape Relative to 3-Position Analogs
CAS 2034323-50-5 places the thiophen-2-yl group at the pyrazole 4-position, whereas the most common comparator series (e.g., ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate) positions it at the 3-position . In the structurally related pyrazole-thiophene carboxamide class, 4-substituted thiophene analogs demonstrated a 1.5- to 2.5-fold improvement in SDH enzymatic IC₅₀ compared to matched 3-substituted pairs in Rhizoctonia solani enzyme assays [1]. The 4-position orientation alters the vector of the thiophene sulfur lone pair relative to the pyrazole core, modifying hydrogen-bond acceptor geometry and target-site complementarity [1].
| Evidence Dimension | SDH enzymatic inhibitory potency (fold change, 4-position vs. 3-position thiophene) |
|---|---|
| Target Compound Data | No direct SDH IC₅₀ available for CAS 2034323-50-5 |
| Comparator Or Baseline | 4-Substituted pyrazole-thiophene carboxamide: 1.5–2.5× improvement in IC₅₀ over matched 3-substituted isomer (R. solani SDH assay) [1] |
| Quantified Difference | 1.5- to 2.5-fold potency advantage for 4-substitution inferred from matched molecular pair analysis in carboxamide series [1] |
| Conditions | In vitro SDH enzymatic assay; R. solani; pyrazole-thiophene carboxamide matched pairs [1] |
Why This Matters
The 4-position thiophene of CAS 2034323-50-5 pre-organizes the molecule into a geometry that, by class-level SAR, favors target engagement over the 3-substituted analog; procurement of the 3-substituted isomer risks reduced potency in SDH-related screening cascades.
- [1] Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chin. J. Org. Chem., 2020, 40, 2330–2338. View Source
